methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1391560-77-2
VCID: VC11632163
InChI: InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
SMILES:
Molecular Formula: C10H13ClINO2
Molecular Weight: 341.57 g/mol

methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride

CAS No.: 1391560-77-2

Cat. No.: VC11632163

Molecular Formula: C10H13ClINO2

Molecular Weight: 341.57 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride - 1391560-77-2

Specification

CAS No. 1391560-77-2
Molecular Formula C10H13ClINO2
Molecular Weight 341.57 g/mol
IUPAC Name methyl (2R)-2-amino-3-(4-iodophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
Standard InChI Key CHZRNEAGNQBUSL-SBSPUUFOSA-N
Isomeric SMILES COC(=O)[C@@H](CC1=CC=C(C=C1)I)N.Cl
Canonical SMILES COC(=O)C(CC1=CC=C(C=C1)I)N.Cl

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound’s molecular formula, C₁₀H₁₃ClINO₂, reflects a 341.57 g/mol molecular weight, with the iodine atom contributing 37.2% of its mass. The core structure comprises:

  • A propanoate ester group (COOCH₃) at position 1.

  • An (R)-configured α-amino group at position 2.

  • A 4-iodophenyl moiety at position 3.

The stereochemistry at the α-carbon is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.

Table 1: Key Structural and Identifier Data

PropertyValue
CAS Number1391560-77-2
IUPAC Namemethyl (2R)-2-amino-3-(4-iodophenyl)propanoate; hydrochloride
Molecular FormulaC₁₀H₁₃ClINO₂
Molecular Weight341.57 g/mol
SMILESCOC(=O)C@@HN.Cl
InChIKeyCHZRNEAGNQBUSL-SBSPUUFOSA-N

Synthesis and Optimization

Synthetic Pathway

The synthesis involves two primary steps:

  • Esterification: 2-Amino-3-(4-iodophenyl)propanoic acid is refluxed with methanol in the presence of H₂SO₄ (catalytic), yielding the methyl ester.

    Acid+CH₃OHH⁺Ester+H₂O\text{Acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Ester} + \text{H₂O}
  • Salt Formation: The free base is treated with HCl in diethyl ether to precipitate the hydrochloride salt.

Reaction monitoring via thin-layer chromatography (TLC; mobile phase: ethyl acetate/hexane, 1:1) ensures completion. Typical yields range from 65–75%, with purity ≥95% after recrystallization from ethanol.

Challenges and Solutions

  • Iodine Stability: The C–I bond is photosensitive. Reactions are conducted under inert atmosphere (N₂/Ar) with amber glassware to prevent decomposition .

  • Racemization Risk: Mild conditions (T < 50°C) preserve the (R)-configuration during esterification.

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water (≈1.2 mg/mL at 25°C).

  • Stability: Stable at −20°C for >12 months; aqueous solutions (pH 4–6) degrade by <5% over 30 days.

Table 2: Physicochemical Profile

PropertyValue
Melting PointNot reported
LogP (Octanol-Water)2.1 (predicted)
pKa (Ammonium)8.9 ± 0.2

Crystallography

X-ray diffraction data are unavailable, but analogous compounds (e.g., 4-fluorophenyl derivative) adopt a planar aromatic ring orthogonal to the propanoate chain .

Applications in Medicinal Chemistry

Building Block for Drug Discovery

The 4-iodophenyl group participates in Suzuki-Miyaura cross-couplings, enabling late-stage diversification of lead compounds. For example:

Ar–I+Ar’–B(OH)₂Pd catalystAr–Ar’+Byproducts\text{Ar–I} + \text{Ar'–B(OH)₂} \xrightarrow{\text{Pd catalyst}} \text{Ar–Ar'} + \text{Byproducts}

This reactivity is exploited in synthesizing kinase inhibitors and GPCR modulators.

Comparison with Structural Analogues

Table 3: Analogues and Their Properties

CompoundCASSubstituentMolecular WeightKey Difference
Methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate HCl163251-51-24-F274.7 g/molHigher LogP (2.8); enhanced CNS penetration
(S)-Methyl 2-amino-3-(4-hydroxy-3-iodophenyl)propanoate HCl79677-58-04-OH, 3-I357.57 g/molHydrogen bonding capacity; lower solubility
Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate41439-83-23,4-diOH211.21 g/molChelating ability; antioxidant potential

Electronic Effects

  • 4-Iodophenyl: The iodine’s +R effect increases aromatic electron density, accelerating electrophilic substitutions but reducing oxidative stability compared to 4-F derivatives .

  • 4-Hydroxy-3-iodophenyl: Introduces H-bond donors, improving target affinity but complicating synthetic routes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator